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3-Propyl-1H-indazole

Cat. No.: B11918231
M. Wt: 160.22 g/mol
InChI Key: UAVBHTJZZHATBB-UHFFFAOYSA-N
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Description

Significance of the Indazole Heterocyclic Scaffold in Contemporary Drug Discovery and Medicinal Chemistry

The indazole nucleus is a privileged scaffold in modern drug discovery, a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity. researchgate.netpnrjournal.com This versatility has led to the development of numerous compounds with a wide array of pharmacological activities. nih.govresearchgate.net The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs, demonstrating its clinical relevance. pnrjournal.comnih.govresearchgate.net

The biological activities associated with indazole derivatives are extensive and include:

Anticancer: Many indazole-containing compounds have been investigated as potent anti-tumor agents. nih.govresearchgate.net For instance, Niraparib, an indazole-based compound, is used for the treatment of various cancers. nih.gov

Anti-inflammatory: The indazole structure is found in non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antiemetic: Granisetron (B54018), a serotonin (B10506) 5-HT3 receptor antagonist containing an indazole moiety, is used to prevent nausea and vomiting caused by cancer chemotherapy. nih.gov

Kinase Inhibition: The indazole scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. researchgate.netnih.gov Pazopanib and Axitinib are examples of tyrosine kinase inhibitors with an indazole core. nih.govnih.gov

Other Therapeutic Areas: Research has also explored indazole derivatives for their potential as antiarrhythmic, antifungal, antibacterial, and anti-HIV agents. nih.gov

The indazole ring can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. nih.gov The ability of the indazole core to act as a bioisostere for other important structures, such as indoles and phenols, further enhances its value in medicinal chemistry. researchgate.net This allows for the modification of existing drug molecules to improve their properties.

Rationale for Academic Research on 3-Substituted 1H-Indazoles

The position of substituents on the indazole ring plays a crucial role in determining the biological activity of the resulting compound. The C3 position of the 1H-indazole scaffold has been a particular focus of academic and industrial research for several key reasons:

Structure-Activity Relationship (SAR) Studies: The synthesis of a variety of 3-substituted indazoles allows for systematic investigations into how different functional groups at this position influence the compound's interaction with biological targets. nih.gov These studies are fundamental to optimizing the potency and selectivity of potential drug candidates.

Development of Novel Synthetic Methodologies: The creation of efficient and regioselective methods for the synthesis of 3-substituted indazoles is an active area of chemical research. nih.gov Challenges in controlling the regioselectivity of reactions on the indazole ring have spurred the development of innovative synthetic strategies.

Key Intermediates for Complex Molecules: 3-substituted indazoles often serve as crucial building blocks for the synthesis of more complex molecules with desired pharmacological profiles. researchgate.net Their functionalization at the C3 position provides a handle for further chemical modifications.

Diverse Biological Activities: A wide range of biological activities has been reported for compounds with substitutions at the C3 position, including potential treatments for cancer, inflammatory conditions, and neurological disorders. nih.govnih.gov

The exploration of different alkyl, aryl, and other functional groups at the 3-position allows researchers to fine-tune the electronic and steric properties of the indazole molecule, thereby modulating its biological effects.

Specific Focus: The 3-Propyl-1H-indazole Moiety in Chemical and Biological Research

The this compound moiety represents a specific area of interest within the broader field of indazole chemistry. The introduction of a propyl group at the C3 position can influence the lipophilicity and steric profile of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties. While research specifically on the parent compound, this compound, is not as extensive as for other derivatives, studies on related structures highlight the potential significance of this substitution pattern.

Research into derivatives containing a propyl or a modified propyl group attached to the indazole core has explored various therapeutic applications. For instance, derivatives of 1H-indazole-3-carboxamide with a propyl linker have been investigated as potential inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a target in cancer therapy. nih.gov In one study, a compound featuring a propyl chain linking the indazole-3-carboxamide to a piperidine (B6355638) ring showed inhibitory activity against PARP-1. nih.gov

Furthermore, pharmacological studies have been conducted on indazole derivatives with a dimethylaminopropyl group, investigating their potential as antidepressants. nih.gov Other research has focused on 1-(2-aminopropyl)-1H-indazol-6-ol as a potent 5-HT2 receptor agonist with potential for treating ocular hypertension. acs.org

The synthesis of 3-alkylated indazoles, including those with a propyl group, is an area of ongoing research, with various methods being developed to achieve efficient and selective alkylation at the C3 position. These synthetic efforts are crucial for accessing a wider range of compounds for biological evaluation.

Below is a table summarizing some of the research on indazole derivatives containing a propyl or related moiety, illustrating the diverse biological contexts in which this substitution pattern is being explored.

Compound/Derivative ClassResearch FocusKey Findings
1-(3-(piperidin-1-yl)propyl)-1H-indazole-3-carboxamidePARP-1 InhibitionShowed inhibitory activity against PARP-1 with an IC50 of 36 μM. nih.gov
1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)Antidepressant ActivityDemonstrated anti-reserpine and catecholaminergic potentiation effects. nih.gov
1-((S)-2-Aminopropyl)-1H-indazol-6-olOcular Hypotensive AgentIdentified as a potent 5-HT2 receptor agonist that lowers intraocular pressure. acs.org
2-Benzyl-1-propyl-5-nitroindazolin-3-oneAntichagasic ActivityExhibited high trypanocidal activity against Trypanosoma cruzi. nih.gov
N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamideAntipsychotic PotentialShowed affinity for dopamine (B1211576) D2 receptors and other serotonin receptors. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B11918231 3-Propyl-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-propyl-2H-indazole

InChI

InChI=1S/C10H12N2/c1-2-5-9-8-6-3-4-7-10(8)12-11-9/h3-4,6-7H,2,5H2,1H3,(H,11,12)

InChI Key

UAVBHTJZZHATBB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=CC=CC2=NN1

Origin of Product

United States

Structural Modification and Derivative Design of 3 Propyl 1h Indazole Analogues

Design Principles for Indazole Derivatives Incorporating 3-Propyl Analogues

The development of novel indazole derivatives is a focal point in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. nih.gov The design of new potential therapeutic agents based on the indazole framework often employs several key strategies to enhance efficacy and selectivity.

One prominent approach is molecular hybridization , where two or more pharmacophoric units are combined into a single molecule. nih.govmdpi.com This strategy aims to create hybrid compounds that may exhibit improved affinity, a better selectivity profile, a dual mode of action, or reduced side effects compared to the parent molecules. mdpi.com For instance, constructing 3,5-disubstituted indazole derivatives through this method allows for the exploration of interactions with multiple biological targets simultaneously. nih.gov

Other established design principles applied to the indazole scaffold include:

Bioisosteric Replacement : This involves substituting one atom or group of atoms with another that has similar physical or chemical properties to enhance a desired biological activity or reduce toxicity.

Homologation : This strategy involves systematically increasing the length of a carbon chain, such as an alkyl group, to probe the size and nature of a receptor's binding pocket.

Molecular Simplification : This principle is used to identify the minimal structural features necessary for biological activity by systematically removing parts of a more complex molecule. This can lead to compounds with improved physicochemical properties and easier synthetic pathways. nih.gov

These principles are often guided by computational methods and a deep understanding of the target's structure, facilitating a rational approach to drug design. nih.gov

Structure-Activity Relationship (SAR) Studies of 3-Substituted Indazoles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For indazole derivatives, SAR analyses have revealed that substitutions at the C3, N1, N2, and various positions on the benzene (B151609) ring play crucial roles in determining their inhibitory activities and selectivity. nih.gov

The substituent at the C3 position of the indazole ring is a critical determinant of biological activity. nih.gov Studies comparing different alkyl groups at this position have demonstrated that the n-propyl moiety can be optimal for potency in certain contexts. For example, in a series of compounds evaluated for HIF-1 inhibitory activity, the n-propyl substituted analogue exhibited significantly better potency than derivatives with longer or bulkier alkyl chains. nih.gov

Specifically, the compound with an n-propyl group (IC₅₀ = 0.25 μM) was more potent than the one with an n-hexyl group (IC₅₀ = 1.04 μM). nih.gov Furthermore, introducing steric bulk, as seen with a t-butyl substituent (IC₅₀ = 0.71 μM), also led to reduced activity. nih.gov Cyclic substitutions like cyclopropyl (IC₅₀ = 0.30 μM) and cyclopentyl (IC₅₀ = 0.90 μM) also showed decreased potency compared to the n-propyl analogue, highlighting the specific spatial and electronic requirements of the target's binding site. nih.gov

Inhibitory Activity of C3-Substituted Indazole Analogues nih.gov
Compound IDSubstitution at C3IC₅₀ (μM)
43cn-Propyl0.25
43fCyclopropyl0.30
43hCyano0.39
43et-Butyl0.71
43gCyclopentyl0.90
43dn-Hexyl1.04

Substitution at the N1 and N2 positions of the indazole ring significantly impacts the compound's pharmacological profile. The synthesis of N-alkylated indazoles can be challenging, as direct alkylation often yields a mixture of N1 and N2 isomers. nih.gov However, developing regioselective protocols is crucial for systematic SAR exploration. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation for many C3-substituted indazoles. nih.gov

SAR studies have demonstrated that N1 substitution can be key to potency. In the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a structure-based design approach was applied to a weakly active 1H-indazole-3-carboxamide. nih.gov Introducing a three-carbon linker between the N1 position and various heterocycles led to a significant increase in inhibitory activity. This work underscores the importance of the N1 position as a vector for introducing functionalities that can engage with the target protein and enhance potency. nih.gov Conversely, in some cases, N2 alkylation is desired, and specific synthetic methods have been developed to achieve high selectivity for this position. wuxibiology.com The choice between N1 and N2 substitution is therefore a critical design element, dictated by the specific requirements of the biological target.

Modifications to the benzene portion of the indazole core provide another avenue for optimizing biological activity. SAR studies have shown that the position and nature of substituents on this ring are critical. nih.gov For example, in a series of allosteric CC-chemokine receptor 4 (CCR4) antagonists, substitutions on the benzene ring were systematically explored. acs.org The findings revealed that only small groups were tolerated at the C5, C6, or C7 positions, with analogues substituted at C6 being preferred. acs.org This indicates a sterically constrained binding pocket in the target receptor.

Impact of Benzene Ring Substitution on CCR4 Antagonist Activity acs.org
Position of SubstituentTolerance for GroupsPreference
C5Small groups onlyLess preferred
C6Small groups onlyPreferred
C7Small groups onlyLess preferred

Rational Drug Design Strategies Utilizing the 3-Propyl-1H-indazole Scaffold

The this compound scaffold serves as a valuable starting point for rational drug design campaigns, which leverage structural information about biological targets to develop new therapeutic agents. Several modern design strategies have been successfully applied to this and related indazole scaffolds.

Fragment-Based and Structure-Based Design : These approaches utilize structural information to guide the design of potent and selective inhibitors. Fragment-based screening was used to identify 1H-indazole-3-carboxamide derivatives as inhibitors of p21-activated kinase 1 (PAK1). nih.gov Similarly, knowledge-based and in silico fragment-based approaches have been employed to develop selective Aurora kinase inhibitors from indazole scaffolds. nih.gov A structure-based design strategy was also instrumental in improving the potency of PARP-1 inhibitors by modifying the N1 position of the indazole ring. nih.gov

Multi-Target Inhibitor Design : This strategy aims to design a single molecule that can inhibit multiple targets involved in a disease pathway, which can be an effective strategy for complex diseases like cancer. nih.gov Optimization of a 3-substituted indazole scaffold led to the discovery of potent multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. nih.gov

Scaffold Hopping : This technique involves replacing the central core of a known active compound with a chemically different but functionally equivalent scaffold to discover novel compounds with improved properties. nih.gov A notable example is the development of dual MCL-1/BCL-2 inhibitors, where scaffold hopping from an indole core to an indazole framework was successfully executed. rsc.org This strategy can lead to new intellectual property and may overcome issues related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the original scaffold. nih.gov

Molecular Hybridization Approaches in Indazole Derivative Design

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach is predicated on the idea that the resulting hybrid may possess enhanced affinity and efficacy, or a novel activity profile, by simultaneously interacting with multiple binding sites or targets. mdpi.com The indazole core is frequently used as a foundational scaffold in this strategy. nih.gov

Several studies have successfully demonstrated the utility of this approach. For example, novel classes of indazol-pyrimidine hybrids have been designed and synthesized, showing potent antiproliferative activity against various cancer cell lines. mdpi.com Similarly, indazole-pyridine hybrids have been developed as potential anticancer agents. researchgate.net In these cases, the indazole moiety is combined with another heterocycle known for its biological activity, with the goal of creating a synergistic effect. The synthesis of these hybrids often involves nucleophilic substitution reactions, where an amino-indazole is coupled with a reactive heterocyclic partner. mdpi.com This strategy has proven effective in generating diverse libraries of compounds for screening and identifying promising new therapeutic leads. nih.gov

Indazole as a Bioisostere in Structural Optimization

In medicinal chemistry, bioisosteric replacement is a crucial strategy for optimizing drug-like properties of a lead compound by substituting one functional group with another that has similar physicochemical characteristics, thereby aiming to maintain or improve biological activity while enhancing the pharmacokinetic or toxicological profile. The indazole nucleus, the core of this compound, is recognized as a versatile and "privileged" scaffold that serves as an effective bioisostere for several key functional groups, most notably indole, phenol, and catechol. pharmablock.comnih.gov This versatility makes it a valuable tool in structural optimization efforts.

The bioisosteric relationship between indazole and indole stems from their structural similarity. Like indole, the 1H-indazole tautomer possesses an NH group that can act as a hydrogen bond donor. pharmablock.com However, the indazole ring contains an additional nitrogen atom that can function as a hydrogen bond acceptor, a feature absent in indole. pharmablock.com This distinction allows for novel interactions within a biological target, potentially leading to altered potency or selectivity. The indazole ring has been successfully employed as an indole bioisostere in the development of antagonists for the serotonin (B10506) 5HT3 receptor. acs.org

Furthermore, the indazole moiety is an excellent bioisostere for the phenol group. pharmablock.comacs.org This substitution is particularly advantageous for overcoming metabolic liabilities associated with phenols, such as rapid glucuronidation, which can lead to poor pharmacokinetic profiles. acs.orgnih.gov By replacing a phenol with an indazole, it is often possible to block this metabolic pathway while retaining the desired biological activity. Research on GluN2B-selective NMDA receptor antagonists demonstrated this principle effectively. The phenolic hydroxyl group of potent modulators was replaced with an indazole ring, which not only maintained high binding affinity but also successfully inhibited glucuronide conjugation. acs.orgnih.gov In comparison to phenols, heterocyclic bioisosteres like indazole also tend to be more lipophilic. pharmablock.com

A U.S. patent also describes the indazole nucleus as a bioisosteric replacement for the catechol moiety found in many endogenous ligands and drugs. nih.govgoogle.com The invention highlights that replacing a catechol group with an indazole can maintain or even enhance biological activities such as adrenergic receptor modulation and protein tyrosine kinase inhibition. google.com

The strategic application of indazole as a bioisostere is evident in various drug discovery programs. The following table presents comparative data from a study on GluN2B-selective NMDA receptor antagonists, where a phenol group was replaced by an indazole moiety.

CompoundCore MoietyGluN2B Affinity (Ki, nM)Inhibitory Activity vs. Ifenprodil
(S)-10aIndazoleData Not SpecifiedHigher
(R)-10aIndazoleData Not SpecifiedHigher
Analogous PhenolsPhenolHighBaseline (Comparable to Ifenprodil)

This table illustrates the successful bioisosteric replacement of a phenol with an indazole in GluN2B antagonists. The resulting indazole-containing compounds, (S)-10a and (R)-10a, demonstrated higher inhibitory activity than the reference compound, ifenprodil, and their phenolic counterparts, while also preventing metabolic glucuronidation. acs.orgnih.gov

In another example, the direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was evaluated for its activity at serotonin receptors. This substitution of the indole ring with an indazole core resulted in a compound with moderate potency for the 5-HT2A receptor. semanticscholar.org

Mechanistic Investigations of the Biological Activities of 3 Propyl 1h Indazole Derivatives

Elucidation of Molecular Targets and Biochemical Pathways

The therapeutic potential of 3-Propyl-1H-indazole derivatives stems from their ability to modulate the function of key proteins involved in cellular signaling and metabolism. Extensive research has identified several molecular targets, including a range of kinases and other enzymes, which are crucial in the pathophysiology of various diseases.

Protein kinases are a major class of enzymes that regulate a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of kinase inhibitors has been a major focus of drug discovery. Derivatives of 1H-indazole have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors. researchgate.netinnovareacademics.ingoogle.com

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in a wide array of human diseases, such as neurodegenerative disorders, diabetes, and cancer. researchgate.netinnovareacademics.in The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class of ATP-competitive GSK-3β inhibitors. nih.gov Through virtual screening and subsequent optimization, researchers have developed potent indazole-based GSK-3β inhibitors. nih.govresearchgate.net For instance, a derivative, compound 1 , demonstrated significant enzymatic and cellular inhibitory activity against GSK-3β. nih.gov However, it also exhibited off-target effects on the hERG ion channel. Further structure-activity relationship (SAR) studies led to the development of compound 14 , which retained potent GSK-3β inhibition while mitigating the hERG liability. nih.gov In silico studies have also been employed to design and predict the activity of new indazole derivatives as GSK-3β inhibitors, comparing them to known potent inhibitors like 3-(5-chloro-1-methyl-indol-3-yl)-4-[1-[3-(triazol-1-yl)propyl]indazol-3-yl]pyrrole-2,5-dione , which has an IC50 of 0.003μM. researchgate.netinnovareacademics.in

Table 1: GSK-3β Inhibition by 1H-Indazole-3-carboxamide Derivatives

CompoundGSK-3β IC50 (nM)hERG IC50 (nM)
15050
14100>10000

P21-activated kinase 1 (PAK1) is another serine/threonine kinase that plays a crucial role in cell motility, survival, and proliferation. Its aberrant activation is linked to tumor progression, making it an attractive target for cancer therapy. nih.gov Researchers have identified 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.govnih.gov A representative compound, 30l , exhibited an impressive PAK1 IC50 of 9.8 nM and demonstrated high selectivity against a panel of 29 other kinases. nih.gov The SAR analysis revealed that the presence of a hydrophobic ring and a hydrophilic group were critical for its potent and selective inhibitory activity. nih.gov This compound was found to suppress the migration and invasion of cancer cells. nih.gov

Table 2: PAK1 Inhibition by a Representative 1H-Indazole-3-carboxamide Derivative

CompoundPAK1 IC50 (nM)
30l9.8

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are pivotal in cell proliferation, differentiation, and migration. tandfonline.comresearchgate.net Dysregulation of FGFR signaling is implicated in various cancers. tandfonline.comresearchgate.netnih.gov Indazole derivatives have been developed as potent inhibitors of FGFR. tandfonline.comresearchgate.net Through fragment-based virtual screening, a series of 1H-indazole derivatives were designed and synthesized as FGFR1 inhibitors. tandfonline.comnih.gov Compound 9d was identified as a hit with an IC50 of 15.0 nM against FGFR1. tandfonline.comnih.gov Further optimization led to compound 9u , which displayed even more potent FGFR1 inhibition with an IC50 of 3.3 nM and also showed good kinase selectivity. tandfonline.com

Table 3: FGFR1 Inhibition by 1H-Indazole Derivatives

CompoundFGFR1 IC50 (nM)
9d15.0
9u3.3

The versatility of the indazole scaffold extends to the inhibition of several other kinases.

Rho Kinase (ROCK): Rho kinase is involved in regulating cell shape, motility, and smooth muscle contraction. google.commdpi.com N-substituted prolinamido indazoles have been developed as potent ROCK inhibitors. Optimization of a lead compound, DL0805 (ROCK I IC50 = 6.7 μM), led to the discovery of analogues 4a (IC50 = 0.27 μM) and 4b (IC50 = 0.17 μM), which showed significantly improved activity. mdpi.com

c-Kit and PDGFRβ: While specific data on this compound derivatives targeting c-Kit and PDGFRβ is limited in the provided context, the broader class of indazole derivatives has shown activity against these kinases.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). nih.govtandfonline.comnih.gov A series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives were developed to combat resistance to FLT3 inhibitors. nih.gov Compound 10q from this series showed potent and selective inhibitory activity against FLT3-ITD-positive AML cells and was also effective against resistant mutants. nih.gov Another study reported a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives as potent FLT3 inhibitors, with compound 8r demonstrating strong activity against both wild-type FLT3 (IC50 = 41.6 nM) and its mutants. tandfonline.com

Table 4: Inhibition of Other Kinases by Indazole Derivatives

KinaseCompoundIC50Reference
ROCK IDL08056.7 μM mdpi.com
ROCK I4a0.27 μM mdpi.com
ROCK I4b0.17 μM mdpi.com
FLT38r41.6 nM tandfonline.com
FLT3-ITD (W51)8r22.8 nM tandfonline.com
FLT3-TKD (D835Y)8r5.64 nM tandfonline.com

The biological activity of this compound derivatives is not limited to kinase inhibition. They have also been shown to inhibit other classes of enzymes.

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is an enzyme that catabolizes tryptophan and is implicated in tumor immune evasion. researchgate.netnih.govgoogle.com The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibitory activity. nih.gov A series of 1H-indazole derivatives were synthesized, with compound 2g showing the highest activity with an IC50 value of 5.3 μM. nih.gov Another study on 6-substituted aminoindazole derivatives identified compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) which exhibited potent anti-proliferative activity and suppressed IDO1 protein expression. researchgate.net

Poly(ADP-ribose) Polymerase 1/2 (PARP1/2): PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. mdpi.comimrpress.com Niraparib, a PARP inhibitor derived from an indazole carboxamide lead, is approved for the treatment of certain cancers. mdpi.com N-1-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated as PARP-1 inhibitors. nih.gov For instance, compound 5 [1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide] showed an IC50 of 6.8 μM. nih.gov Furthermore, 3-oxo-2,3-dihydro-1H-indazole-4-carboxamide derivatives have been developed as selective PARP-1 inhibitors. google.com

Monoamine Oxidase (MAO): Monoamine oxidases are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of neurological disorders. nih.govmdpi.comresearchgate.net Indazole- and indole-carboxamides have been discovered as highly potent and selective inhibitors of MAO-B. nih.gov For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a) exhibited a subnanomolar IC50 of 0.386 nM for human MAO-B with high selectivity over MAO-A. nih.gov

Cyclooxygenase (COX): While direct evidence for this compound derivatives inhibiting cyclooxygenase is not prominent in the provided results, related pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory potential against COX enzymes. rsc.org Some pyrimidine (B1678525) derivatives demonstrated stronger in vitro inhibitory effects against COX-2 than COX-1. rsc.org

Table 5: Inhibition of Non-Kinase Enzymes by Indazole Derivatives

EnzymeCompoundIC50Reference
IDO12g5.3 μM nih.gov
PARP-156.8 μM nih.gov
MAO-B38a0.386 nM nih.gov

Receptor Binding and Modulation

Derivatives of the this compound scaffold have demonstrated the ability to interact with and modulate the activity of various crucial receptors in the central nervous system, including serotonin (B10506), dopamine (B1211576), and nicotinic acetylcholine (B1216132) receptors. This interaction is a key aspect of their potential therapeutic applications.

Serotonin Receptors: A number of indazole derivatives have been identified as ligands for serotonin (5-HT) receptors. derpharmachemica.com Specifically, certain derivatives have shown high binding affinity for the 5-HT2A, 5-HT3, and 5-HT4 receptors. derpharmachemica.com For instance, granisetron (B54018), a well-known 5-HT3 receptor antagonist used as an antiemetic, contains an indazole core. Structure-activity relationship studies on granisetron derivatives revealed that substitutions on the indazole ring significantly influence binding affinity. For example, a 7-hydroxy substituent on the indazole ring of granisetron (compound 5a) maintains a high affinity for the 5-HT3A receptor, comparable to the parent compound. acs.org In contrast, larger substituents at the 5-position can lead to a drastic reduction in affinity. acs.org Furthermore, some indazole derivatives have been investigated as multi-target ligands, displaying affinity for both dopamine and serotonin receptors, which could be beneficial in treating complex neurological disorders like schizophrenia. nih.govresearchgate.net

Dopamine Receptors: Indazole derivatives have also been explored as ligands for dopamine receptors. Research has shown that certain N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3) derivatives exhibit affinity for dopamine D2 receptors. researchgate.net Functional assays confirmed that some of these compounds act as antagonists at D2 receptors. nih.gov The substitution pattern on the aryl part of the piperazine (B1678402) moiety significantly impacts the binding affinity to the D2 receptor, with ortho substitutions on the phenyl ring being particularly favorable. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): The α7 nicotinic acetylcholine receptor (α7 nAChR) has been a target for indazole-based compounds. For example, the compound RG3487, an N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride, demonstrates potent binding to the human α7 nAChR and acts as a partial agonist. acs.org This highlights the potential of indazole derivatives in modulating cholinergic neurotransmission, which is implicated in cognitive function.

The following table summarizes the receptor binding profiles of selected indazole derivatives.

Compound/Derivative ClassTarget Receptor(s)Observed EffectReference(s)
Granisetron Derivatives5-HT3AAntagonist acs.org
D2AAK3 DerivativesD2, 5-HT1A, 5-HT2AAntagonist (D2, 5-HT2A), Agonist (5-HT1A) nih.govresearchgate.net
RG3487α7 nAChRPartial Agonist acs.org
5-substituted indazole derivativesAChE/BuChEInhibitor tandfonline.com

Cellular and Pharmacological Mechanisms of Action

Antiproliferative Mechanisms

Indazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity, operating through various cellular mechanisms, including the induction of cell cycle arrest and apoptosis.

Research has demonstrated that novel polysubstituted indazoles can trigger apoptosis and cause cell cycle arrest in different phases. nih.gov For instance, some derivatives induce a block in the S phase, leading to a decrease in cells in the G2/M and/or G0/G1 phases. nih.gov In contrast, other derivatives can cause a significant increase in the G2/M phase and the appearance of polyploid cells, suggesting a different mechanism of action, possibly involving the microtubule system. nih.gov

One specific 3-amino-1H-indazole derivative, W24, has been shown to inhibit the proliferation of various cancer cell lines, including HT-29, MCF-7, A-549, and HepG2. nih.gov Mechanistic studies revealed that W24 induces G2/M cell cycle arrest and apoptosis by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, it was found to affect DNA synthesis and induce changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential in HGC-27 cells. nih.gov

Another study on 1,3-dimethyl-6-amino-1H-indazole derivatives identified a compound that induced apoptosis and selectively activated the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathways in hypopharyngeal carcinoma cells. nih.gov The antiproliferative effects of some indazole-pyrazole hybrids have been attributed to their ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cell lines.

The table below provides a summary of the antiproliferative mechanisms of various indazole derivatives.

Indazole Derivative ClassCancer Cell Line(s)Mechanism of ActionReference(s)
Polysubstituted indazolesA2780, A549, IMR32, MDA-MB-231, T47DApoptosis induction, S-phase or G2/M phase cell cycle arrest nih.gov
3-amino-1H-indazole derivative (W24)HT-29, MCF-7, A-549, HepG2, HGC-27G2/M cell cycle arrest, apoptosis induction, DNA synthesis inhibition nih.gov
1,3-dimethyl-6-amino-1H-indazole derivativesFaDu (hypopharyngeal carcinoma)Apoptosis induction, ERK pathway activation nih.gov
Thieno[3,2-e]indazole derivativesA549, HT-29, MKN-45, U87MG, SMMC-7721, H460c-Met enzymatic activity inhibition benthamscience.com

Anti-inflammatory Response Pathways and Mediators

Indazole derivatives have demonstrated significant anti-inflammatory properties by modulating key pathways and mediators involved in the inflammatory response. nih.govnih.gov

A primary mechanism underlying the anti-inflammatory effect of indazole derivatives is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govnih.govmdpi.com Studies have shown a concentration-dependent inhibition of COX-2 by various indazoles, with 5-aminoindazole (B92378) exhibiting particularly strong inhibition. nih.gov The IC50 values for indazole, 5-aminoindazole, and 6-nitroindazole (B21905) against COX-2 were found to be 23.42 µM, 12.32 µM, and 19.22 µM, respectively. nih.gov

In addition to COX-2 inhibition, indazole derivatives can also suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov This inhibition of cytokine production further contributes to their anti-inflammatory effects. The ability of these compounds to scavenge free radicals also plays a role in mitigating inflammation. nih.govnih.gov

Furthermore, some indazole derivatives have been shown to inhibit Fibroblast Growth Factor Receptor (FGFR), another target involved in inflammatory processes. ontosight.ai The multitarget nature of some of these compounds, acting on both inflammatory and neurodegenerative pathways, makes them interesting candidates for diseases with an inflammatory component. tandfonline.com

The table below summarizes the anti-inflammatory mechanisms of indazole derivatives.

Indazole DerivativeKey Target/PathwayObserved EffectReference(s)
Indazole, 5-aminoindazole, 6-nitroindazoleCyclooxygenase-2 (COX-2)Inhibition nih.govnih.gov
Indazole and its derivativesPro-inflammatory cytokines (TNF-α, IL-1β)Inhibition nih.govnih.gov
Indazole derivativesFree radicalsScavenging activity nih.govnih.gov
Indazole derivativesFibroblast Growth Factor Receptor (FGFR)Inhibition ontosight.ai

Antimicrobial Activity Mechanisms

Indazole derivatives have exhibited a range of antimicrobial activities, with a notable mechanism of action being the inhibition of bacterial DNA gyrase. eurekaselect.comnih.govnih.gov

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial drugs. nih.govresearchgate.net Several novel indazole derivatives have been designed and synthesized to act as inhibitors of the GyrB subunit of DNA gyrase. eurekaselect.comnih.gov Structure-based drug design has guided the development of these inhibitors, leading to compounds with excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

For instance, certain substituted indazole derivatives have shown significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values of 50 µg/mL against bacteria such as B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. eurekaselect.com It was observed that substitutions at the 5th and 6th positions of the indazole ring resulted in better hydrogen bond interactions with DNA gyrase B, enhancing their antibacterial potential. eurekaselect.com

Beyond DNA gyrase inhibition, indazole derivatives have also demonstrated activity against various other microorganisms, including protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as some fungal species. mdpi.comnih.gov The antimicrobial spectrum of some indazole-based compounds also extends to Candida albicans and drug-resistant staphylococcal and enterococcal strains. nih.govmdpi.comorientjchem.org

The following table highlights the antimicrobial mechanisms and spectrum of activity for different indazole derivatives.

Indazole Derivative ClassMechanism of ActionTarget OrganismsReference(s)
Substituted Indazoles (I5, I9, I13)DNA gyrase B inhibitionB. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi eurekaselect.com
ThiazolylindazolesDNA gyrase B inhibitionGram-positive pathogens (including MRSA) nih.gov
2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivativesNot fully elucidatedGiardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, Candida albicans, Candida glabrata mdpi.comnih.gov
N-methyl-3-aryl indazolesNot fully elucidatedXanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium, Candida albicans orientjchem.org

Antiviral Mechanisms

The antiviral potential of this compound derivatives has been an area of active investigation, with neuraminidase inhibition emerging as a key mechanism of action. rsc.orgnih.gov

Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells, making it a prime target for antiviral drugs, particularly against the influenza virus. rsc.orgnih.gov Research into pyrrolo[2,3-e]indazole derivatives has identified compounds that act as dual inhibitors of both viral and pneumococcal neuraminidases. rsc.orgnih.gov This dual activity is significant as it could address the lethal synergism often observed between influenza virus and Streptococcus pneumoniae. nih.gov

Specifically, certain pyrrolo[2,3-e]indazole compounds have shown inhibitory activity against the neuraminidases of influenza A virus strains H3N2 and H1N1. rsc.orgnih.gov These compounds were found to be well-tolerated by host cells and effectively inhibited viral replication. nih.gov

Beyond influenza, other indazole derivatives have been evaluated for their antiviral activity against a range of viruses, including Coxsackievirus B4, adenovirus type 7, and rotavirus Wa strain. rjpbcs.com One particular derivative, 3-Fluoro-7-(fluoromethylene)-4,5,6,7-tetrahydro-2-(6-methylbenzo[d]thiazol-2-yl)-5-phenyl-2H-indazole, exhibited moderate activity against Coxsackievirus B4 and rotavirus Wa strain, and promising activity against adenovirus type 7. rjpbcs.com The development of non-nucleoside indazole derivatives represents a growing area of interest in the search for novel antiviral agents. rjpbcs.com

The table below summarizes the antiviral mechanisms and targets of indazole derivatives.

Indazole Derivative ClassMechanism of ActionTarget Virus(es)Reference(s)
Pyrrolo[2,3-e]indazole derivativesNeuraminidase inhibitionInfluenza A virus (H3N2, H1N1) rsc.orgnih.gov
Substituted indazole derivative (Compound 24)Not fully elucidatedCoxsackievirus B4, Rotavirus Wa strain, Adenovirus type 7 rjpbcs.com

Neurobiological Interactions and Effects

Derivatives of this compound have demonstrated a range of neurobiological interactions and effects, suggesting their potential in addressing neurodegenerative diseases like Parkinson's and Alzheimer's disease. tandfonline.comfrontiersin.orgnih.gov

A significant neuroprotective mechanism of some indazole derivatives involves the inhibition of tau protein hyperphosphorylation. frontiersin.orgnih.gov Abnormal hyperphosphorylation of tau is a key pathological feature in several neurodegenerative disorders, leading to the formation of neurofibrillary tangles and subsequent neuronal loss. The indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to effectively inhibit tau hyperphosphorylation by decreasing the expression of upstream kinases such as GSK-3β. frontiersin.orgnih.gov In in vitro studies using SH-SY5Y cells, AMI increased cell viability and reduced apoptosis induced by the neurotoxin MPP+. frontiersin.orgnih.gov In animal models of Parkinson's disease, AMI preserved dopaminergic neurons in the substantia nigra and improved behavioral symptoms. frontiersin.orgnih.gov

Furthermore, certain 5-substituted indazole derivatives have been investigated as multi-target agents for Alzheimer's disease. tandfonline.com These compounds have shown the ability to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). tandfonline.com The inhibition of these enzymes is a key strategy in Alzheimer's therapy to enhance cholinergic neurotransmission and reduce the production of amyloid-beta peptides. In addition to enzyme inhibition, these derivatives have also exhibited neuroprotective effects against amyloid-beta-induced cell death in human neuroblastoma SH-SY5Y cells, along with antioxidant properties. tandfonline.com

The table below provides a summary of the neurobiological interactions and effects of indazole derivatives.

Indazole DerivativeKey Target/PathwayObserved Neurobiological EffectReference(s)
6-amino-1-methyl-indazole (AMI)Tau hyperphosphorylation (inhibition of GSK-3β)Neuroprotection of dopaminergic neurons, improved behavioral symptoms in a Parkinson's disease model frontiersin.orgnih.gov
5-substituted indazole derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), BACE1Enzyme inhibition, neuroprotection against amyloid-beta toxicity tandfonline.com
Indazole derivativesPro-inflammatory cytokinesInhibition, suggesting potential neuroprotective effects bloomtechz.comontosight.ai

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical research focused solely on the chemical compound this compound. While extensive computational studies, including molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, have been conducted on the broader class of indazole derivatives, this body of research does not provide specific data for this compound itself.

The existing literature details the application of these computational methods to a wide array of substituted indazoles, often in the context of drug discovery and development. For instance, studies have explored the molecular docking of complex indazole derivatives with various biological targets such as kinases, dopamine receptors, and serotonin receptors to predict binding affinities and modes of interaction. nih.govresearchgate.networldscientific.commdpi.comresearchgate.netdntb.gov.uainnovareacademics.in Similarly, molecular dynamics simulations have been employed to understand the conformational stability and binding dynamics of other indazole-containing ligands within receptor binding pockets. worldscientific.commdpi.comresearchgate.net Furthermore, QSAR studies have been developed for different sets of indazole derivatives to create predictive models for their biological activities. researchgate.netdntb.gov.uanih.govworldscientific.comnih.gov

However, these investigations focus on molecules with significantly different substitution patterns, such as complex side chains at the N1 or C3 positions, or additional functional groups on the indazole ring. The direct extrapolation of these findings to the specific structural and electronic properties of this compound would be scientifically unsound.

Consequently, a detailed analysis as specified by the requested outline—covering prediction of binding affinity, analysis of key residues, conformational stability, and the development of QSAR models specifically for this compound—cannot be provided at this time due to the lack of dedicated research on this particular compound in the available scientific domain. Further experimental and computational research would be required to elucidate the specific molecular interactions and structure-activity relationships of this compound.

Computational and Theoretical Approaches in 3 Propyl 1h Indazole Research

In Silico Prediction of Pharmacological Profiles

In silico screening methods are pivotal in modern drug discovery for rapidly assessing the therapeutic potential of new chemical entities. These computational tools predict a compound's biological activity and drug-like properties, helping to prioritize candidates for further investigation.

The potential biological effects of a compound can be estimated by calculating its bioactivity score against various protein targets. This prediction is based on the structural similarity of the molecule to known ligands for different receptors and enzymes. For indazole derivatives, web-based tools are often employed to predict interactions with major target classes. innovareacademics.in

The bioactivity score indicates the likelihood of a molecule interacting with specific biological targets. A higher score suggests a greater probability of activity. These predictions are valuable for guiding experimental testing toward the most promising areas. For instance, studies on various indazole derivatives have used these scores to predict their potential as inhibitors for targets like Glycogen Synthase Kinase-3 (GSK-3β), G-protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, and proteases. innovareacademics.inresearchgate.net While specific bioactivity scores for 3-Propyl-1H-indazole are not widely published, the general methodology allows for its evaluation against these and other target families. The analysis of a compound's potential polypharmacology, or its ability to interact with multiple targets, is a key aspect of this approach. actamedica.org

Table 1: Representative Bioactivity Score Predictions for Indazole Scaffolds This table illustrates the type of data generated in bioactivity score predictions for compounds containing an indazole core. Scores are typically categorized as active (> 0), moderately active (-5.0 to 0.0), or inactive (< -5.0).

Target ClassPredicted Bioactivity
GPCR LigandModerately Active
Ion Channel ModulatorModerately Active
Kinase InhibitorActive
Nuclear Receptor LigandModerately Active
Protease InhibitorModerately Active
Enzyme InhibitorModerately Active
Note: This data is illustrative for the indazole class, based on findings for various derivatives. innovareacademics.inujaen.es

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be considered a potential drug. creative-biolabs.com This assessment helps to filter out molecules that are likely to fail during development due to poor absorption, distribution, metabolism, and excretion (ADME) properties. jpionline.org

A common method for this assessment is the application of rules like Lipinski's "Rule of Five," which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. jpionline.org Additionally, other parameters such as the Topological Polar Surface Area (TPSA) and the Fraction Lipophilicity Index (FLI) are considered to predict oral bioavailability and cell membrane permeability. ijcrt.orgiapchem.org Computational platforms can calculate these properties and provide a "drug-likeness score." ijcrt.orgresearchgate.net Studies on various substituted indazoles have shown that their drug-likeness scores can vary, influencing their selection as potential drug candidates. ijcrt.org For this compound, these parameters can be calculated to guide its development as a lead compound.

Table 2: Calculated Physicochemical Properties for Drug-Likeness Assessment of this compound

PropertyValueLipinski's Rule of Five Guideline
Molecular FormulaC₁₀H₁₂N₂N/A
Molecular Weight160.22 g/mol < 500
logP (octanol-water partition coefficient)2.5 - 3.0 (estimated)≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors1≤ 10
Topological Polar Surface Area (TPSA)28.1 Ų< 140 Ų
Note: Values are calculated based on the chemical structure of this compound using computational models.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the molecular properties of compounds like this compound at the electronic level. arpgweb.com

DFT calculations are used to determine the electronic structure of a molecule, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

These calculations also help in identifying the most reactive sites within a molecule for electrophilic or nucleophilic attack by analyzing parameters like Fukui functions and electrostatic potential maps. arpgweb.com For the indazole ring, such studies can predict how the 3-propyl substituent influences the electronic distribution and reactivity of both the pyrazole (B372694) and benzene (B151609) rings. arpgweb.com DFT methods are frequently performed with basis sets like B3LYP/6-31G* or B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. ujaen.esresearchgate.netijcce.ac.ir

The indazole ring system can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. chemicalbook.comnih.gov The position of the proton on the nitrogen atoms significantly affects the molecule's properties, including its stability, aromaticity, and biological activity. nih.gov

Quantum chemical calculations have been instrumental in studying the energetics of these tautomers. For the parent indazole, theoretical studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comwuxibiology.combeilstein-journals.org The energy difference is typically reported to be in the range of 2-5 kcal/mol, depending on the computational method and phase (gas or solvent) considered. chemicalbook.comwuxibiology.com The 1H form benefits from a more aromatic benzenoid structure, whereas the 2H form has a less stable o-quinonoid character. thieme-connect.de While the 3-propyl group will influence the precise energy difference, the greater stability of the 1H-tautomer is expected to be maintained.

Table 3: Relative Energies of Indazole Tautomers from Theoretical Calculations

TautomerStructureRelative Free Energy (kcal/mol)Stability
1H-IndazoleA benzenoid structure0.0Most Stable
2H-IndazoleAn o-quinonoid structure+2.3 to +4.5 chemicalbook.comwuxibiology.comLess Stable
Note: Energy values are for the parent indazole system and serve as a reference for substituted indazoles like this compound.

Future Research Directions for 3 Propyl 1h Indazole Derivatives

Design of Next-Generation Indazole-Based Agents with Enhanced Efficacy and Selectivity

The rational design of future 3-propyl-1H-indazole derivatives will be heavily influenced by advanced medicinal chemistry strategies to optimize potency and minimize off-target effects. Key approaches include:

Structure-Activity Relationship (SAR) Analysis: A deep understanding of SAR is critical. For instance, in the development of 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors, SAR analysis revealed that substituting an appropriate hydrophobic ring in a deep back pocket and introducing a hydrophilic group into the bulk solvent region were crucial for inhibitory activity and selectivity.

Molecular Hybridization and Scaffold Hopping: These strategies are employed to create novel chemical entities with improved properties. For example, novel 1H-indazol-3-amine scaffold derivatives have been designed and synthesized using scaffold hopping and molecular hybridization to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. Similarly, constructing 3,5-disubstituted indazole derivatives through molecular hybridization is a promising approach to explore more targets and enhance biological activity.

Fragment-Based and Structure-Guided Design: These techniques enable the creation of highly targeted inhibitors. A fragment-based screening approach successfully identified the 1H-indazole-3-carboxamide scaffold for developing potent and selective PAK1 inhibitors. Structure-guided drug design has also been used to develop 1H-indazole derivatives with strong potency against epidermal growth factor receptor (EGFR) kinases, including mutant forms.

The table below summarizes design strategies and their application in developing targeted indazole-based inhibitors.

Design StrategyTargetExample Derivative ClassReference
SAR AnalysisPAK11H-indazole-3-carboxamide
Molecular HybridizationKinases3,5-disubstituted indazoles
Scaffold HoppingFGFR11H-indazol-3-amine
Structure-Guided DesignEGFR1H-indazole derivatives

Exploration of Novel Therapeutic Indications for this compound Analogues

While indazole derivatives are well-known for their anti-cancer properties, future research will continue to uncover their therapeutic potential across a broader spectrum of diseases. The versatility of the indazole core allows for its application in various biological pathways.

Oncology: Research is expanding beyond traditional kinase inhibition. Indazole derivatives are being developed as inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO1) to reactivate anti-cancer immune responses. Other targets include Aurora kinases and multi-target receptor tyrosine kinases (RTKs) involved in angiogenesis.

Inflammatory and Metabolic Diseases: The diverse biological activities of indazoles suggest potential applications as anti-inflammatory, anti-diabetic, and anti-osteoporosis agents.

Other Potential Areas: The indazole scaffold has been investigated for activity as selective farnesoid-X receptor agonists, which have implications for metabolic and liver diseases.

The following table highlights some of the novel therapeutic targets for indazole derivatives.

Therapeutic AreaTarget/PathwayReference
OncologyIDO1 Enzyme
OncologyAurora Kinases
OncologyERK MAPK Pathway
Metabolic/Liver DiseaseFarnesoid-X Receptor
VariousAnti-inflammatory, Anti-diabetic

Development of Advanced Synthetic Methodologies for Complex 3-Alkyl Indazoles

The synthesis of structurally complex 3-alkyl indazoles, including this compound derivatives, requires innovative and efficient chemical methods. Direct C3-alkylation of the indazole ring is challenging due to the lack of nucleophilicity at this position. Recent advancements focus on overcoming these synthetic hurdles.

C-H Activation/Annulation: Modern catalytic systems are enabling more direct and efficient synthesis. Tandem C-H activation and intramolecular annulation reactions, using catalysts based on rhodium, cobalt, and copper, have been developed to synthesize 3-acylated and 3-aryl/alkyl-1H-indazoles.

1,3-Dipolar Cycloaddition: This method provides a direct route to a wide range of substituted indazoles. The reaction between α-substituted α-diazomethylphosphonates and arynes efficiently produces 3-alkyl/aryl-1H-indazoles under mild conditions.

Copper-Catalyzed C3-Selective Alkylation: A significant breakthrough is the use of CuH catalysis for the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles. This method allows for the efficient preparation of C3-allyl 1H-indazoles with challenging quaternary stereocenters.

Alternative Starting Materials: A method using indazole-3-carboxylic acid as a starting material has been developed for the selective alkylation at the N1-position, which is a common step in the synthesis of many indazole-based compounds.

Synergistic Application of Computational and Experimental Strategies in Discovery and Optimization

The integration of computational modeling with experimental synthesis and testing is accelerating the drug discovery process for indazole analogues. This synergy allows for a more rational and efficient exploration of chemical space.

In Silico Screening and Design: Computational tools are used to design and screen libraries of virtual compounds before committing to laboratory synthesis. An in silico fragment-based approach combined with knowledge-based drug design has been used to identify indazole derivatives with selective activity against Aurora kinases.

Molecular Docking: This technique predicts the binding orientation of a molecule to a target protein, providing insights into potential efficacy. Molecular docking studies have been used to identify indazole-sulfonamide compounds as promising inhibitors of MAPK1, a key protein in cancer-related signaling pathways.

Quantum Mechanics Calculations: High-level calculations, such as Density Functional Theory (DFT), can elucidate reaction mechanisms and predict stereochemical outcomes. DFT calculations were used to understand the enantioselectivity of the CuH-catalyzed C3-allylation of indazoles, suggesting the reaction proceeds through a Zimmerman-Traxler-type transition state.

Preclinical Validation of Promising this compound Analogues for Disease Models

After initial design and synthesis, rigorous preclinical testing is essential to validate the therapeutic potential of new this compound analogues. This involves evaluation in relevant biological systems.

In Vitro Cellular Assays: The first step is to assess the activity of new compounds against specific cell lines. Novel 3,5-disubstituted indazole derivatives have been evaluated for their inhibitory activities against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). One promising compound exhibited a potent effect against the K562 cell line while showing good selectivity over normal cells. Another study showed that a representative 1H-indazole-3-carboxamide derivative could significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells.

Animal Models (Xenografts): Compounds that show promise in vitro are often advanced to in vivo studies. For example, an indazole derivative designed as a pan-FGFR inhibitor demonstrated nearly complete inhibition of tumor growth (96.9% tumor growth inhibition) in an NCI-H1581 (FGFR1-amplified) xenograft mouse model. Another compound showed significant antitumor activity in FGFR-driven NCI-H1581 xenografts and possessed good pharmacokinetic profiles.

Pharmacokinetic and Safety Evaluation: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is crucial. A novel 3(S)-thiomethyl pyrrolidine-1H-indazole derivative was found to be well-tolerated in clinical evaluations and exhibited antitumor activity in patients with BRAFV600-mutant melanoma.

Q & A

Basic Synthesis and Optimization

Q: What are the optimal synthetic routes for 3-propyl-1H-indazole, and how can reaction conditions (e.g., solvents, catalysts) be systematically optimized? A: The synthesis of this compound can be optimized using methodologies adapted from analogous indazole derivatives. For example, multi-step protocols involving cyclization of hydrazine derivatives with substituted ketones or aldehydes under acidic or basic conditions are common . Systematic optimization involves varying solvents (e.g., DMF vs. ethanol), catalysts (e.g., Pd/C for hydrogenation), and temperature gradients. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography. Evidence from similar compounds suggests that microwave-assisted synthesis may enhance yield and regioselectivity .

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity issues during alkylation or functionalization of the indazole core be addressed to favor 3-propyl substitution? A: Regioselective substitution at the 3-position can be influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., nitro or methoxy) may guide substitution . For example, in analogous indazoles, intramolecular cycloaddition strategies using propiolic acid derivatives have achieved regiocontrol . Experimental validation via X-ray crystallography (as in ) and NMR spectroscopy is critical to confirm structural outcomes.

Basic Structural Characterization

Q: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound and its intermediates? A: Key techniques include:

  • NMR (¹H/¹³C) : To verify substitution patterns and purity. For example, the ¹H NMR of the indazole NH proton typically appears as a singlet near δ 12.5 ppm .
  • IR Spectroscopy : To confirm functional groups (e.g., NH stretches near 3400 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for 3-methylcarboxy-1H-indazole derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Structural Analysis

Q: How do steric and electronic effects of the 3-propyl group influence the indazole ring’s conformation and intermolecular interactions? A: Comparative crystallographic studies of substituted indazoles (e.g., 3-methyl vs. 3-propyl derivatives) reveal that bulkier alkyl groups increase torsional strain, altering dihedral angles between the indazole ring and substituents . Computational studies (e.g., molecular docking) can further predict how 3-propyl affects π-π stacking or hydrogen bonding in protein-ligand interactions, as seen in AMPA receptor antagonists .

Basic Pharmacological Profiling

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., kinase inhibition)? A: Standard assays include:

  • Kinase Inhibition : Fluorescence-based ADP-Glo™ assays for measuring IC₅₀ values against target kinases (e.g., CDKs or PKA) .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines .
  • Solubility and Stability : HPLC-based kinetic solubility assays in PBS or simulated biological fluids .

Advanced Pharmacological Mechanisms

Q: How can the interaction of this compound with specific receptors (e.g., mGluR5 or AMPA) be mechanistically validated? A: Use radioligand binding assays (e.g., ³H-labeled antagonists) to measure affinity (Kᵢ) . For functional activity, calcium flux assays (FLIPR) or electrophysiology (patch-clamp) can assess receptor modulation . Structural insights from cryo-EM or co-crystallization (as in ’s indazole derivatives) provide atomic-level interaction details.

Data Contradictions and Reproducibility

Q: How should researchers address discrepancies in reported biological activities of this compound analogs across studies? A: Perform meta-analyses to identify variables such as assay conditions (e.g., cell line specificity, serum concentration) or compound purity . Replicate experiments with standardized protocols (e.g., NIH’s Assay Guidance Manual) and validate via orthogonal methods (e.g., SPR vs. ITC for binding affinity) . Contradictions in cytotoxicity data may arise from metabolic differences in cell models, necessitating cross-validation in 3D spheroids or primary cells.

Advanced Analytical Method Development

Q: What strategies improve the sensitivity and accuracy of quantifying this compound in complex matrices (e.g., plasma)? A: Develop LC-MS/MS methods with deuterated internal standards (e.g., ³H-propyl or ¹³C-labeled analogs) to correct for matrix effects . For trace analysis, solid-phase microextraction (SPME) or derivatization (e.g., with dansyl chloride) enhances detection limits. Method validation should follow ICH Q2(R1) guidelines for linearity, precision, and recovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.